S-acetyl-PEG3-t-butyl ester

Overview

Description

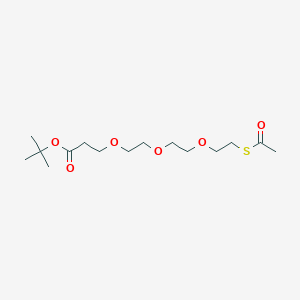

S-acetyl-PEG3-t-butyl ester: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a t-butyl ester. The sulfur acetyl group can be deprotected to form a thiol group, while the t-butyl ester can be removed under acidic conditions. This compound is known for its hydrophilic properties, which increase the water solubility of compounds in aqueous media .

Biochemical Analysis

Biochemical Properties

S-acetyl-PEG3-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics. It acts as a PEG linker, facilitating the conjugation of various biomolecules. The sulfur acetyl group can be deprotected to form a thiol group, which can then interact with cysteine residues in proteins, forming stable thioether bonds. This interaction is crucial for the modification and stabilization of proteins .

Cellular Effects

This compound influences various cellular processes due to its ability to modify proteins. By forming stable thioether bonds with cysteine residues, it can alter protein function and stability. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased water solubility provided by the PEG linker can enhance the bioavailability of modified proteins, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cysteine residues in proteins. The sulfur acetyl group is deprotected to form a thiol group, which then forms a stable thioether bond with the cysteine residue. This modification can lead to changes in protein conformation, stability, and function. Additionally, the removal of the t-butyl ester under acidic conditions can further facilitate the conjugation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under standard storage conditions, typically at -20°C. Its stability can be affected by prolonged exposure to acidic or basic conditions, leading to degradation. Long-term studies have shown that the compound can maintain its functionality for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and can effectively modify proteins without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cysteine residues in proteins. The formation of stable thioether bonds can influence metabolic flux and metabolite levels. Additionally, the increased water solubility provided by the PEG linker can enhance the distribution and bioavailability of modified proteins, thereby affecting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG linker facilitates its distribution in aqueous environments, enhancing its localization and accumulation in specific cellular compartments. This property is particularly useful in targeted drug delivery and protein therapeutics .

Subcellular Localization

This compound exhibits specific subcellular localization due to its interaction with cysteine residues in proteins. The formation of stable thioether bonds can direct the compound to specific compartments or organelles, influencing its activity and function. Additionally, post-translational modifications and targeting signals can further enhance its localization to desired subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Steglich Esterification: This method involves the esterification of carboxylic acids using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

tert-Butyl Ester Formation: The formation of tert-butyl esters can be achieved using tert-butanol and an acid catalyst such as boron trifluoride diethyl etherate.

Industrial Production Methods: Industrial production of S-acetyl-PEG3-t-butyl ester typically involves large-scale Steglich esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The sulfur acetyl group can be deprotected to form a thiol group using mild reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Acid-Catalyzed Hydrolysis: The t-butyl ester can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Acid Catalysts: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed:

Thiol Formation: Deprotection of the sulfur acetyl group results in the formation of a thiol group.

Carboxylic Acid Formation: Hydrolysis of the t-butyl ester yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: S-acetyl-PEG3-t-butyl ester is widely used as a PEG linker in the synthesis of bioconjugates and drug delivery systems. Its hydrophilic properties enhance the solubility and stability of hydrophobic drugs in aqueous environments .

Biology: In biological research, this compound is used to modify proteins and peptides, facilitating their attachment to various surfaces or other biomolecules. This modification can improve the pharmacokinetics and biodistribution of therapeutic agents .

Medicine: this compound is employed in the development of targeted drug delivery systems, where it helps to improve the solubility and bioavailability of drugs. It is also used in the formulation of PEGylated drugs, which have enhanced stability and reduced immunogenicity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and lubricants. Its ability to increase water solubility makes it valuable in various applications .

Mechanism of Action

The mechanism of action of S-acetyl-PEG3-t-butyl ester involves the deprotection of the sulfur acetyl group to form a thiol group, which can then participate in various chemical reactions. The t-butyl ester is hydrolyzed under acidic conditions to yield a carboxylic acid. These functional groups enable the compound to act as a versatile linker in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

- S-acetyl-PEG2-t-butyl ester

- S-acetyl-PEG4-t-butyl ester

- S-acetyl-PEG6-t-butyl ester

Comparison: S-acetyl-PEG3-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter PEG linkers like S-acetyl-PEG2-t-butyl ester, it offers better solubility and stability. Longer PEG linkers such as S-acetyl-PEG6-t-butyl ester may provide higher solubility but can also increase the molecular weight and potentially affect the pharmacokinetics of the conjugated molecules .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUABWSFWXGORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146400 | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-27-7 | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)